Chlorodiphenylmethane
Overview
Description
Mechanism of Action
Target of Action
Chlorodiphenylmethane is a chemical compound that has been used in various applications, including as an initiator during the controlled radical polymerization of styrene catalyzed by ionic iron complex . .
Mode of Action
It is suggested that this compound might form an intermediate during certain chemical reactions
Biochemical Pathways
Given its use in the polymerization of styrene , it may influence pathways related to polymer synthesis or degradation
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Given its use in the polymerization of styrene , it may influence the formation of polymers at a molecular level
Biochemical Analysis
Biochemical Properties
It is known that Chlorodiphenylmethane has a molecular weight of 202.68
Cellular Effects
It is known that this compound can cause severe skin burns and eye damage
Molecular Mechanism
It is known that this compound has a linear formula of (C6H5)2CHCl
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 15°C to 17°C and a boiling point of 270°C
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodiphenylmethane is typically synthesized through a radical substitution reaction between diphenylmethane and chlorine gas . The reaction is carried out under controlled conditions to ensure the selective formation of this compound. The general reaction can be represented as:
C₁₃H₁₂+Cl₂→C₁₃H₁₁Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of hydrogen chloride and tetrabutylammonium bromide in a water-toluene mixture at temperatures ranging from 40 to 45°C . The reaction mixture is then purified through fractional distillation under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form benzhydrol derivatives.
Reduction Reactions: It can be reduced to form diphenylmethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted diphenylmethane derivatives.
Oxidation: Formation of benzhydrol.
Reduction: Formation of diphenylmethane.
Scientific Research Applications
Chlorodiphenylmethane has several applications in scientific research, including:
Chemistry: Used as an initiator in the controlled radical polymerization of styrene.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Used as an intermediate in the synthesis of pharmaceuticals like diphenhydramine.
Industry: Utilized in the production of organic compounds and as a reagent in various chemical reactions.
Comparison with Similar Compounds
Diphenylmethane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Benzhydrol: The hydroxyl group makes it more reactive in oxidation reactions compared to chlorodiphenylmethane.
Benzophenone: Contains a carbonyl group, making it more reactive in reduction reactions.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various substitution reactions, which is not as prominent in its similar compounds .
Properties
IUPAC Name |
[chloro(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDCDLBOLSVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861684 | |
Record name | Benzene, 1,1'-(chloromethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 20.5 deg C; [HSDB] Liquid; mp = 17-20 deg C; [MSDSonline] | |
Record name | Chlorodiphenylmethane | |
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Boiling Point |
173 °C @ 19 MM HG | |
Record name | CHLORODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1398 @ 20 °C/4 °C | |
Record name | CHLORODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES | |
CAS No. |
90-99-3 | |
Record name | Chlorodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorodiphenylmethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090993 | |
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Record name | Benzhydryl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76584 | |
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Record name | Benzene, 1,1'-(chloromethylene)bis- | |
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Record name | Benzene, 1,1'-(chloromethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(diphenyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.847 | |
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Record name | CHLORODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9N9AYV4B | |
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Record name | CHLORODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
20.5 °C | |
Record name | CHLORODIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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